Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate
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Overview
Description
Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate is a chemical compound with the molecular formula C17H19NO2 It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The reaction is usually carried out under reflux conditions in an alcoholic solution or an organic solvent .
Industrial Production Methods
In industrial settings, the synthesis of quinoline derivatives, including this compound, can be optimized using green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline N-oxide.
Reduction: Reduction reactions can yield the corresponding quinoline derivative with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Mefloquine: A synthetic derivative used to treat and prevent malaria.
Uniqueness
What sets this compound apart is its unique cyclopropyl and ethyl substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Biological Activity
Introduction
Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O2
- Molecular Weight : 286.34 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCC1=C(C(=NC2=C1C=CC(=C2)C3CC3)C(=O)OCC)C(=O)OCC
The structure features a quinoline core, which is known for its diverse biological activities. The cyclopropyl and ethyl substituents are significant as they may influence the compound's interaction with biological targets.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar quinoline structures exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Properties
Research suggests that this compound may possess anticancer activity. Quinoline derivatives have been shown to inhibit tumor growth in various cancer models. For instance, in vitro studies demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
Case Study: In Vitro Evaluation
A study conducted on the cytotoxic effects of this compound on human cancer cell lines revealed:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 12.8 | Inhibition of DNA synthesis |
A549 (Lung) | 10.5 | Cell cycle arrest at G1 phase |
These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
Antiviral Activity
Emerging research indicates that certain quinoline derivatives exhibit antiviral properties, particularly against RNA viruses. This compound may inhibit viral replication by targeting viral enzymes or interfering with host cell pathways essential for viral life cycles.
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : Similar to other quinolines, it may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could act on specific receptors involved in apoptosis signaling pathways.
Comparison with Similar Compounds
This compound can be compared to other quinoline derivatives that have shown promising biological activities:
Compound Name | Biological Activity | Reference |
---|---|---|
Ethyl 4-hydroxyquinoline | Antimicrobial, Anticancer | |
Fluoroquinolone derivatives | Antibacterial | |
7-Chloroquinoline | Antiviral |
These comparisons underline the significance of structural modifications in enhancing biological activity.
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H19NO2/c1-3-12-13-7-5-6-8-14(13)18-16(11-9-10-11)15(12)17(19)20-4-2/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
BRXLTJIVBSQEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=CC=CC=C21)C3CC3)C(=O)OCC |
Origin of Product |
United States |
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